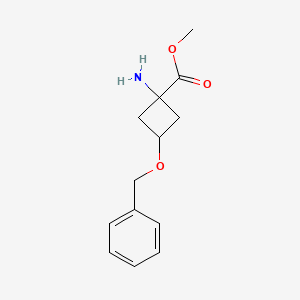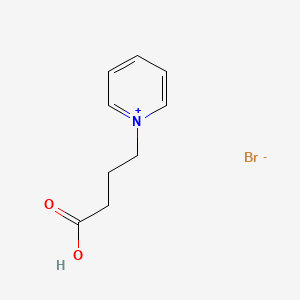
1-(3-Carboxypropyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxypropyl)pyridin-1-ium bromide is a pyridinium salt with the molecular formula C₉H₁₂BrNO₂. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxypropyl group. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
準備方法
The synthesis of 1-(3-Carboxypropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3-bromopropionic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for pyridinium salts often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
1-(3-Carboxypropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of various substituted pyridinium salts.
科学的研究の応用
1-(3-Carboxypropyl)pyridin-1-ium bromide has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Carboxypropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
類似化合物との比較
1-(3-Carboxypropyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(3-Aminopropyl)pyridin-1-ium bromide: This compound has an amino group instead of a carboxy group, which alters its chemical reactivity and biological activity.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide:
1-(2-Methoxy-2-oxoethyl)pyridin-1-ium bromide:
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
4-pyridin-1-ium-1-ylbutanoic acid;bromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8H2;1H |
InChIキー |
UPWHERHYKFMPRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CCCC(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
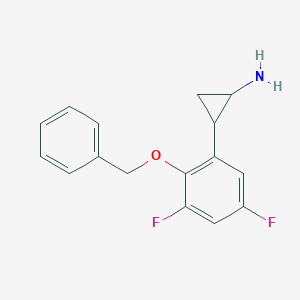
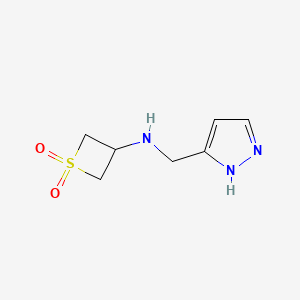
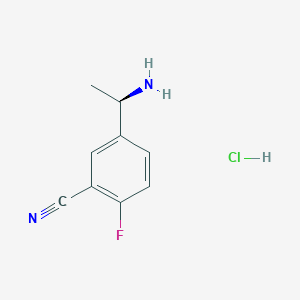
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)


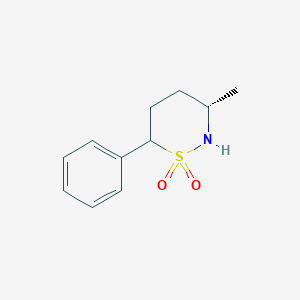
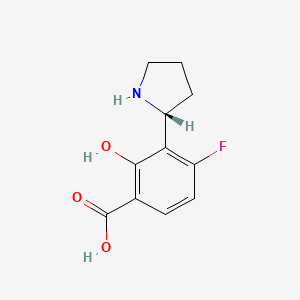
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
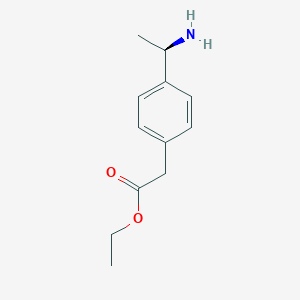
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
